methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate
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Overview
Description
Methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core with a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine Core
Starting Materials: 2,5-dimethoxybenzaldehyde, 4-hydroxycoumarin, and hydrazine hydrate.
Reaction Conditions: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium ethoxide to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazolo[1,5-a]pyrimidine core.
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Esterification
Starting Materials: The synthesized triazolo[1,5-a]pyrimidine intermediate and methyl 4-bromobenzoate.
Reaction Conditions: The intermediate is subjected to esterification using methyl 4-bromobenzoate in the presence of a base like potassium carbonate and a catalyst such as palladium on carbon (Pd/C) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
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Reduction
- Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its heterocyclic structure.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Medicine
Drug Development: Potential use in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate exerts its effects is largely dependent on its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For instance, the triazolo[1,5-a]pyrimidine core may interact with kinase enzymes, modulating their activity and affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzoate Esters: Compounds with similar ester groups but different aromatic or heterocyclic cores.
Uniqueness
Methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is unique due to the combination of its chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core and the benzoate ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[11-(2,5-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O5/c1-34-18-12-13-21(35-2)20(14-18)25-23-24(31-28-29-15-30-32(25)28)19-6-4-5-7-22(19)37-26(23)16-8-10-17(11-9-16)27(33)36-3/h4-15,25-26H,1-3H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJXXIJHATJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)C(=O)OC)NC6=NC=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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